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molecular formula C11H12N4S B8347317 2-(3-Amino-4-methyl-2-pyrazolin-1-yl)benzothiazole

2-(3-Amino-4-methyl-2-pyrazolin-1-yl)benzothiazole

Cat. No. B8347317
M. Wt: 232.31 g/mol
InChI Key: WGFFYYJBNUOGDZ-UHFFFAOYSA-N
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Patent
US04622401

Procedure details

A 0.5 g. amount of sodium metal is dissolved in 100 ml. of absolute ethanol, then 16.5 g. of 2-hydrazinobenzothiazole is added followed by 6.7 g. of methacrylonitrile. The reaction mixture is refluxed for 4 hours, then is cooled. Some of the ethanol is removed in vacuo and the precipitate is collected by filtration to give 20.6 g. of the desired product as colorless prisms, m.p. 207°-209° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH:2]([C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[NH2:3].[C:13](#[N:17])[C:14]([CH3:16])=[CH2:15]>C(O)C>[NH2:17][C:13]1[CH:14]([CH3:16])[CH2:15][N:2]([C:4]2[S:5][C:6]3[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=3[N:8]=2)[N:3]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1SC2=C(N1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
Some of the ethanol is removed in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 20.6 g

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(CC1C)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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